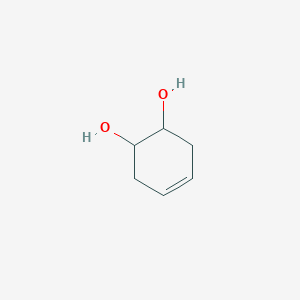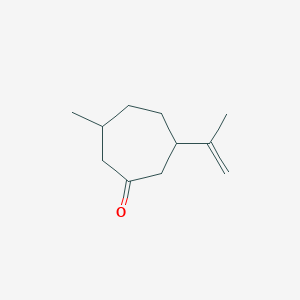
3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one is a chemical compound with a unique structure that includes a cycloheptane ring substituted with a methyl group and a prop-1-en-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a linear hydrocarbon chain, under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and may involve heating to promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods may also incorporate advanced purification techniques, such as distillation or chromatography, to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: The compound is used in the synthesis of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antiparkinsonian activity is attributed to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress . The compound may also interact with enzymes and receptors involved in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Isopiperitenol: A compound with a similar structure but different functional groups.
Verbenone: Another compound with a cycloheptane ring and similar substituents.
Uniqueness
3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one is unique due to its specific substitution pattern and the presence of both a methyl group and a prop-1-en-2-yl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Número CAS |
71837-50-8 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
3-methyl-6-prop-1-en-2-ylcycloheptan-1-one |
InChI |
InChI=1S/C11H18O/c1-8(2)10-5-4-9(3)6-11(12)7-10/h9-10H,1,4-7H2,2-3H3 |
Clave InChI |
OTXDRPHTCQKNEU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC(=O)C1)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


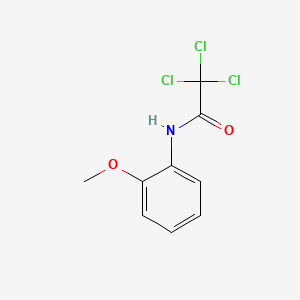
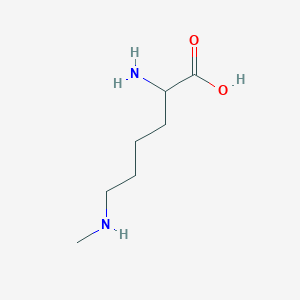

![5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14164995.png)
![2'-(2,5-dimethoxyphenyl)-7'-methyl-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14164996.png)

![N-ethyl-4-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide](/img/structure/B14165001.png)

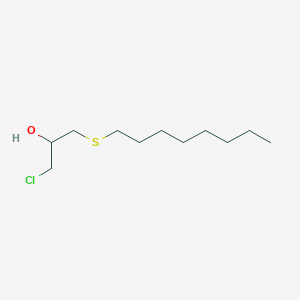
![(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide](/img/structure/B14165026.png)
![3-{4-[3-(1-Oxophthalazin-2(1H)-yl)propyl]piperazin-1-yl}benzonitrile](/img/structure/B14165027.png)

![4,5-Dichloro-1-[2-(4-methylphenoxy)ethyl]imidazole](/img/structure/B14165035.png)
